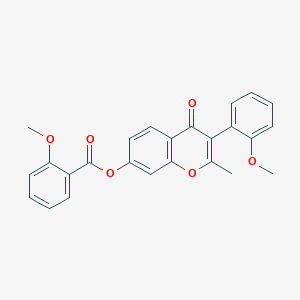

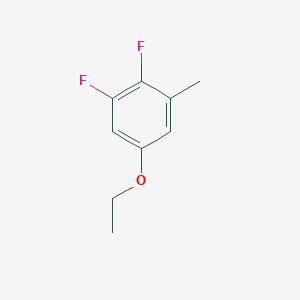

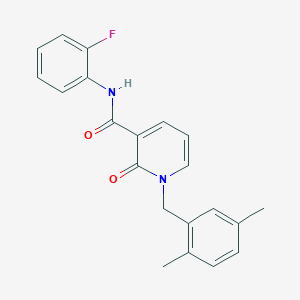

![molecular formula C6H12ClNO B2818455 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride CAS No. 2580199-45-5](/img/structure/B2818455.png)

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a chemical compound with the CAS Number: 2580199-45-5 . It has a molecular weight of 149.62 . It is in powder form .

Molecular Structure Analysis

The Inchi Code for 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is 1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 149.62 .Scientific Research Applications

Synthesis Techniques : The compound has been synthesized through various methods, including intramolecular reductive cyclopropanation and palladium-catalyzed hydrogenative deprotection, as demonstrated in research by Gensini et al. (2002) (Gensini et al., 2002).

Stereo- and Regioselective Additions : The stereo- and regioselective additions of oxabicyclo compounds to soft electrophiles have been studied, with a focus on the preference for certain methylene group migrations, as per the findings of Fattori et al. (1993) (Fattori et al., 1993).

Cleavage Reactions : Reductive and base-induced cleavage reactions of oxabicyclic compounds, including this compound, have been explored by Lautens and Ma (1996), highlighting the beta-elimination of the oxygen bridge (Lautens & Ma, 1996).

Aza-Diels-Alder Reactions : Waldmann and Braun (1991) have studied the asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions in aqueous solutions, highlighting the potential of this compound in creating complex molecular structures (Waldmann & Braun, 1991).

Beckmann Rearrangement : Koval’skaya et al. (2004) have examined the Beckmann rearrangement of specific isomers of the compound, offering insights into its potential transformations under acid catalysis (Koval’skaya et al., 2004).

Anticancer Activity : The synthesis and study of new Norcantharidin analogs, including derivatives of this compound, have been conducted with a focus on their anticancer activity, as discussed by Pachuta-Stec and Szuster‐Ciesielska (2015) (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Photochemical Cycloaddition : Harmata et al. (2021) explored the photochemical formal cycloaddition of imine-substituted bicyclo compounds, transforming them into complex primary amine building blocks (Harmata et al., 2021).

Functional Diversity and Synthesis : The synthesis of C-3 disubstituted oxabicyclo heptanes for functional diversity, including analogs of FDA-approved drugs, has been researched by Garsi et al. (2022), demonstrating the compound's versatility (Garsi et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASGKTSEJJPMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

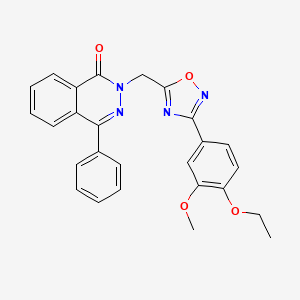

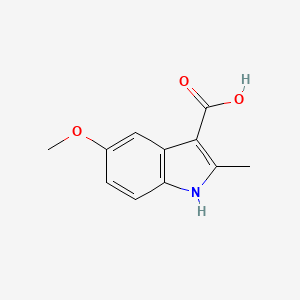

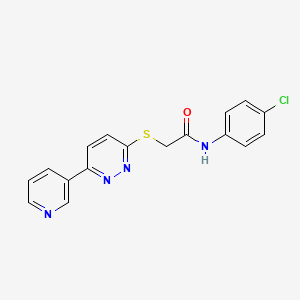

![3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2818378.png)

![1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818390.png)